Csf1R-IN-3
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Overview
Description
CSF1R-IN-3 is an orally effective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), with an IC50 value of 2.1 nM. This compound has demonstrated significant anti-proliferative activity against colorectal cancer cells . CSF1R is a tyrosine kinase receptor that plays a crucial role in the development, survival, proliferation, migration, and differentiation of various myeloid cells such as monocytes, macrophages, dendritic cells, and osteoclasts .
Preparation Methods
The synthesis of CSF1R-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of a mixture incubated at room temperature in the presence of argon gas for 48 hours . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
CSF1R-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound can be reprogrammed from M2-like macrophages to the M1 phenotype, enhancing antitumor immunity .
Scientific Research Applications
CSF1R-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promise in inhibiting the progression of colorectal cancer by suppressing the migration of macrophages and enhancing antitumor immunity . Additionally, this compound has been studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis . The compound’s ability to modulate the immune system makes it a valuable tool in immunotherapy research .
Mechanism of Action
CSF1R-IN-3 exerts its effects by inhibiting the colony-stimulating factor 1 receptor (CSF1R). This inhibition disrupts the signaling pathways involved in the survival, proliferation, and migration of myeloid cells. The molecular targets of this compound include the CSF1R receptor itself, which is activated by ligands such as colony-stimulating factor 1 and interleukin 34 . By blocking these interactions, this compound can reduce the immunosuppressive environment in tumors and enhance the body’s antitumor response .
Comparison with Similar Compounds
CSF1R-IN-3 is unique in its high potency and oral effectiveness as a CSF1R inhibitor. Similar compounds include other CSF1R inhibitors such as pexidartinib and vimseltinib. Pexidartinib has been approved for the treatment of tenosynovial giant cell tumor, while vimseltinib is being studied for its potential in treating various cancers . Compared to these compounds, this compound has shown a higher potency in inhibiting CSF1R, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C30H38N8O4 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C30H38N8O4/c1-17-22(31-18(2)27(17)35-26(39)16-38-11-9-37(6)10-12-38)14-21-20-8-7-19(13-23(20)33-28(21)40)32-29(41)34-25-15-24(42-36-25)30(3,4)5/h7-8,13-15,31H,9-12,16H2,1-6H3,(H,33,40)(H,35,39)(H2,32,34,36,41)/b21-14- |
InChI Key |
YLKFFTVAKILRBN-STZFKDTASA-N |
Isomeric SMILES |
CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)/C=C\3/C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)C=C3C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |
Origin of Product |
United States |
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